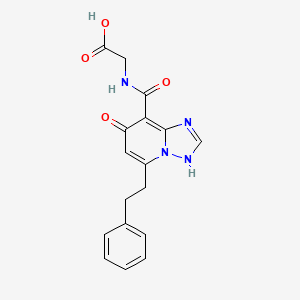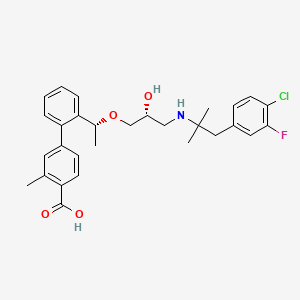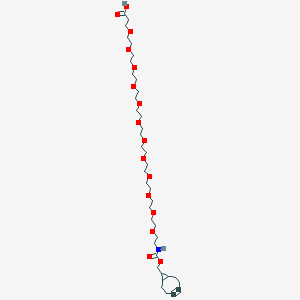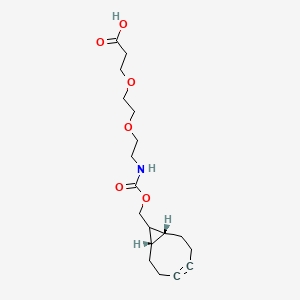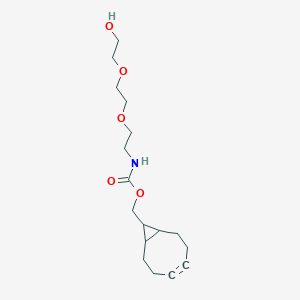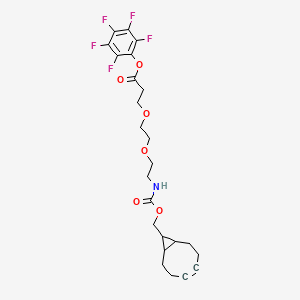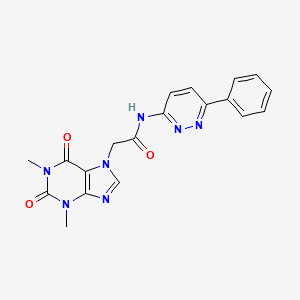
Etc-159
Overview
Description
ETC-159 is a novel small molecule drug candidate that targets a range of cancers, including colorectal, ovarian, and pancreatic cancers. It is an inhibitor of the Wnt signaling pathways, which promote cancer growth and spread . This compound is the first publicly funded drug candidate discovered and developed in Singapore to reach first-in-man trials and is currently in Phase 1 clinical trials .
Mechanism of Action
Target of Action
ETC-159, also known as ETC-1922159 or 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide, is a potent inhibitor of the enzyme Porcupine (PORCN) . PORCN plays a crucial role in the post-translational modification of Wnt proteins, which are key regulators of cell proliferation and differentiation .
Mode of Action
This compound inhibits PORCN, thereby blocking the secretion and activity of all Wnt proteins . This inhibition disrupts the Wnt signaling pathway, which is often hyperactive in various types of cancers . By blocking this pathway, this compound can slow or halt the growth of Wnt-high cancers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in the development of several cancers . By inhibiting PORCN, this compound prevents the secretion of Wnt proteins, thus disrupting the Wnt signaling pathway . This disruption leads to decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .
Pharmacokinetics
This compound exhibits good oral pharmacokinetics in mice, allowing for preclinical evaluation via oral administration . After a single oral dose of 5 mg/kg, this compound is rapidly absorbed into the blood with a Tmax of 0.5 h and an oral bioavailability of 100% . The plasma concentration of this compound increases with dose, with a mean half-life of 14 hours .
Result of Action
The primary result of this compound’s action is the induction of tumor necrosis, particularly in osteosarcomas . This is achieved through the modulation of angiogenesis, leading to a significant reduction in vascularity . Additionally, this compound treatment results in markedly decreased β-catenin staining in xenografts .
Action Environment
The action of this compound can be influenced by various environmental factors. The clinical trial uses this compound to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial also combines this compound with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumor cells .
Biochemical Analysis
Biochemical Properties
ETC-159 interacts with the enzyme PORCN, which is critical for the post-translational modification of Wnt proteins . By inhibiting PORCN, this compound blocks the secretion and activity of all Wnt proteins . This interaction disrupts the Wnt signaling pathway, which is implicated in various types of cancers .
Cellular Effects
This compound has been shown to suppress cancer proliferation in several cell lines by blocking the secretion and activity of all Wnt proteins . In osteosarcoma models, this compound treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PORCN, which prevents the post-translational palmitoylation of Wnt ligands and inhibits their secretion . This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors .
Dosage Effects in Animal Models
It has been noted that this compound is effective in treating patient-derived xenografts of colorectal cancers bearing RSPO translocations .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway. By inhibiting PORCN, it disrupts the post-translational modification of Wnt proteins, thereby blocking the secretion and activity of all Wnt proteins .
Transport and Distribution
It is known that this compound is an orally available drug, suggesting that it is absorbed and distributed in the body through the digestive system .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with PORCN in the endoplasmic reticulum, where PORCN is normally located .
Preparation Methods
Synthetic Routes and Reaction Conditions: ETC-159 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. The production methods are designed to be efficient and cost-effective while maintaining high-quality standards.
Chemical Reactions Analysis
Types of Reactions: ETC-159 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
ETC-159 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
LGK974: Another porcupine inhibitor that targets the Wnt signaling pathway.
C59: A small molecule inhibitor of porcupine with similar mechanisms of action.
WNT974: A compound that also inhibits the Wnt signaling pathway by targeting porcupine.
Comparison: ETC-159 is unique in its development as the first publicly funded cancer drug candidate from Singapore to reach clinical trials . It has shown promising results in preclinical and early clinical studies, particularly in cancers driven by high Wnt signaling . Compared to other similar compounds, this compound has demonstrated robust activity in multiple cancer models and is being evaluated for its potential to enhance the effectiveness of immunotherapy .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638250-96-0 | |
| Record name | ETC-159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETC-159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


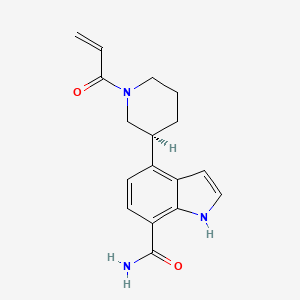
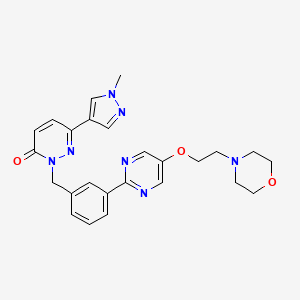

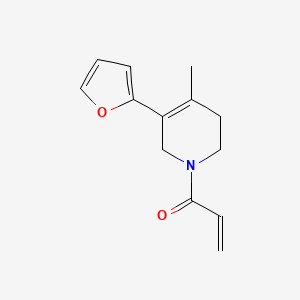
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
